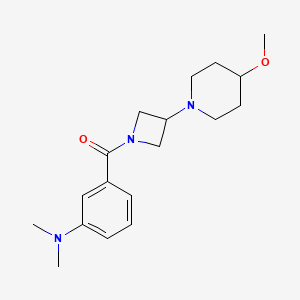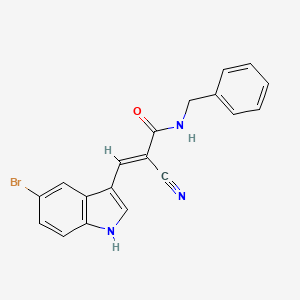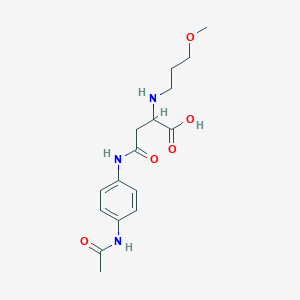
3,3-Difluorocyclobutanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Difluorocyclobutanecarbohydrazide” is a chemical compound with the CAS Number: 1447946-33-9 . It has a molecular weight of 150.13 . It is typically found in a physical form of powder .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves complex catalytic reactions . For instance, the synthesis of “5-(3,5-disubstituted-1H-indol-2-yl)-2,3-dimethyl-1-phenyl-2,6-dihydro-1H-pyrazolo[4,3-e][1,2,4]triazines” involves the use of 3,5-disubstituted indole-2-carbohydrazides and 4-aminoantipyrine under acidic conditions .
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Synthesis of gem-Difluorocyclobutanes : The geminal difluorocyclobutane core is a valuable structural element in medicinal chemistry. A study reported a migratory gem-difluorination of aryl-substituted methylenecycloproanes for synthesizing 2-arylsubstituted gem-difluorocyclobutanes. This protocol proceeds via a Wagner-Meerwein rearrangement, showing mild reaction conditions, good functional group tolerance, and moderate to good yields, making it useful for synthesizing biologically active molecules (Peng-Peng Lin et al., 2021).
Deoxyfluorination of Carboxylic Acids : Another research highlighted the use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) in the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This all-carbon-based fluorination reagent enables the transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions, offering a method for efficient amidation reactions (Xiu Wang et al., 2021).
Environmental Studies
Perfluorocarbons (PFCs) in Semiconductor Manufacturing : A review on perfluorocarbons (PFCs), including their uses, environmental hazards, and recovery/recycle technologies from semiconductor manufacturing processes, emphasizes the need to control emissions of these significant greenhouse gases. This study underlines the global urgency in managing PFC emissions due to their environmental impact (W. Tsai et al., 2002).
Material Science
Polymeric Gate Dielectric in Organic Thin Film Transistors : Research into the use of a thermally cross-linkable perfluorocyclobutane (PFCB) polymer as the gate dielectric in organic thin film transistors (OTFTs) revealed high on/off current ratio and field effect mobility. This study highlights the potential of PFCB polymers in enhancing the performance of OTFTs, contributing to the development of advanced electronic devices (J. Ghim et al., 2006).
Radiofluorination and Imaging
Synthesis of Radiolabeled Amino Acids for Tumor Detection : The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), for evaluating contributions of C-3 substitution and configuration on the uptake of these radiolabeled amino acids in a rodent model of brain tumors demonstrates the utility of fluorine-18 in developing radiopharmaceuticals for molecular imaging by positron emission tomography (PET) (L. Martarello et al., 2002).
Propiedades
IUPAC Name |
3,3-difluorocyclobutane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3(2-5)4(10)9-8/h3H,1-2,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJLTXNQZYRZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2589337.png)
![N-[4-morpholinyl(phenyl)methylene]-2-thiophenesulfonamide](/img/structure/B2589338.png)

![6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2589342.png)
![6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2589344.png)


![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)


![4-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2589352.png)
![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)


